2-(3-Bromobenzamido)benzoic acid
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Overview
Description
2-(3-Bromobenzamido)benzoic acid: is an organic compound with the molecular formula C14H10BrNO3 It is a derivative of benzoic acid, where the carboxylic acid group is substituted with a 3-bromobenzamido group
Mechanism of Action
Target of Action
Benzoic acid derivatives are known to interact with various biological targets, including enzymes and receptors, influencing their function .
Mode of Action
Benzoic acid derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Benzoic acid derivatives are known to influence various biochemical pathways, including those involved in metabolism and signal transduction .
Pharmacokinetics
Benzoic acid derivatives are generally well-absorbed and widely distributed in the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
Benzoic acid derivatives are known to exert various biological effects, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of benzoic acid derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Direct Condensation Method:
Reactants: 3-bromobenzoic acid and 2-aminobenzoic acid.
Catalyst: Diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4).
Conditions: Ultrasonic irradiation.
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Suzuki-Miyaura Coupling:
Catalyst: Palladium-based catalyst.
Conditions: Mild and functional group tolerant reaction conditions.
Procedure: The Suzuki-Miyaura coupling reaction is employed to form the carbon-carbon bond between the aromatic rings.
Industrial Production Methods:
- Industrial production methods for 2-(3-bromobenzamido)benzoic acid typically involve large-scale application of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
Reagents: Potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Conditions: Typically performed under acidic conditions.
Products: Oxidation of the benzylic position can lead to the formation of carboxylic acids.
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Reduction:
Reagents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Performed under anhydrous conditions.
Products: Reduction of the amide group to an amine.
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Substitution:
Reagents: Various nucleophiles such as amines or alcohols.
Conditions: Typically performed under basic or acidic conditions.
Products: Substitution reactions can lead to the formation of various derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and pathways.
Biology:
- Investigated for its potential biological activities, including antimicrobial and antioxidant properties .
Medicine:
- Explored for its potential use in drug discovery and development, particularly in the synthesis of therapeutic agents .
Industry:
Comparison with Similar Compounds
2-Bromobenzoic acid: A simpler analog with a bromine substituent on the benzoic acid ring.
3-Bromobenzoic acid: Another analog with the bromine substituent at a different position on the benzoic acid ring.
Uniqueness:
- The presence of both the bromine substituent and the amide group in 2-(3-bromobenzamido)benzoic acid provides unique chemical and biological properties compared to its simpler analogs. This combination allows for more diverse reactivity and potential applications in various fields .
Biological Activity
2-(3-Bromobenzamido)benzoic acid is a derivative of benzoic acid that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a bromobenzamide moiety, which is known to influence its reactivity and biological interactions. Understanding the biological activity of this compound is crucial for exploring its potential therapeutic applications.
The biological activity of this compound may involve several mechanisms, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, similar to other benzoic acid derivatives. This interaction can disrupt various biochemical pathways, potentially leading to anti-inflammatory or analgesic effects .
- Modulation of Protein Degradation Pathways : Studies have indicated that benzoic acid derivatives can enhance the activity of the ubiquitin-proteasome pathway and the autophagy-lysosome pathway, which are critical for maintaining cellular homeostasis .
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of related compounds, suggesting that this compound may exhibit similar effects. For instance, compounds derived from salicylic acid have been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-1β in LPS-induced inflammation models .
Table 1: Summary of Anti-inflammatory Effects
Compound | Cytokine Reduction (pg/mL) | Dosage (mg/60 kg bw) | Reference |
---|---|---|---|
This compound | TBD | TBD | TBD |
3-CH2Cl | TNF-α: 5.70 ± 1.04 | 500 | |
IL-1β: 2.32 ± 0.28 |
Cytotoxicity
The cytotoxic effects of benzoic acid derivatives have been evaluated in various cancer cell lines. For instance, some studies have demonstrated that certain derivatives do not exhibit significant cytotoxicity at concentrations that activate proteasome and lysosomal pathways . This suggests a potential therapeutic window for compounds like this compound.
Table 2: Cytotoxicity Evaluation
Case Studies and Research Findings
-
Study on Proteostasis Modulation :
A study investigated various benzoic acid derivatives, including those with bromine substitutions, emphasizing their role in enhancing proteasomal and lysosomal activities in human fibroblasts. The findings suggested that these compounds could be promising candidates for developing agents targeting age-related diseases due to their ability to modulate protein degradation pathways effectively . -
In Silico Studies :
Computational studies have indicated that halogenated benzoic acids, including derivatives like this compound, may serve as effective binders for enzymes involved in inflammatory processes, supporting their potential as anti-inflammatory agents .
Properties
IUPAC Name |
2-[(3-bromobenzoyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO3/c15-10-5-3-4-9(8-10)13(17)16-12-7-2-1-6-11(12)14(18)19/h1-8H,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBKINCNCAVQLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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